molecular formula C27H30N2O3 B4703734 4-[2-(4-butylanilino)-2-oxoethoxy]-N-(2,4-dimethylphenyl)benzamide

4-[2-(4-butylanilino)-2-oxoethoxy]-N-(2,4-dimethylphenyl)benzamide

Cat. No.: B4703734
M. Wt: 430.5 g/mol
InChI Key: UUSLUGNSEPZYFD-UHFFFAOYSA-N
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Description

4-[2-(4-butylanilino)-2-oxoethoxy]-N-(2,4-dimethylphenyl)benzamide is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-butylanilino)-2-oxoethoxy]-N-(2,4-dimethylphenyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the Aniline Derivative: The initial step involves the synthesis of 4-butylaniline through the alkylation of aniline with butyl bromide under basic conditions.

    Esterification: The next step involves the esterification of the aniline derivative with ethyl chloroformate to form the corresponding ethyl ester.

    Amidation: The ethyl ester is then reacted with 2,4-dimethylphenylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-butylanilino)-2-oxoethoxy]-N-(2,4-dimethylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols.

Scientific Research Applications

4-[2-(4-butylanilino)-2-oxoethoxy]-N-(2,4-dimethylphenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 4-[2-(4-butylanilino)-2-oxoethoxy]-N-(2,4-dimethylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(benzylamino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide
  • 4-(2-anilino-2-oxoethoxy)-N-(2,4-dimethylphenyl)benzamide

Uniqueness

4-[2-(4-butylanilino)-2-oxoethoxy]-N-(2,4-dimethylphenyl)benzamide is unique due to the presence of the butyl group, which may influence its chemical reactivity and biological activity. This structural difference can result in distinct properties and applications compared to similar compounds.

Properties

IUPAC Name

4-[2-(4-butylanilino)-2-oxoethoxy]-N-(2,4-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O3/c1-4-5-6-21-8-12-23(13-9-21)28-26(30)18-32-24-14-10-22(11-15-24)27(31)29-25-16-7-19(2)17-20(25)3/h7-17H,4-6,18H2,1-3H3,(H,28,30)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSLUGNSEPZYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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